molecular formula C10H7Br2NO B598663 3,7-Dibromo-8-methylquinolin-4(1H)-one CAS No. 1204810-89-8

3,7-Dibromo-8-methylquinolin-4(1H)-one

Cat. No.: B598663
CAS No.: 1204810-89-8
M. Wt: 316.98
InChI Key: DLGYGIDTICUMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dibromo-8-methylquinolin-4(1H)-one is a substituted quinolinone compound of high interest in medicinal chemistry and organic synthesis. The presence of two bromine atoms on the quinoline core makes it a versatile and valuable building block for constructing more complex molecular architectures through metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . Researchers can leverage this reactivity to introduce a wide variety of aryl, heteroaryl, or alkynyl groups at the 3- and 7-positions, facilitating the exploration of structure-activity relationships . Quinoline and quinolinone derivatives are extensively investigated for their biological activities, particularly as potential anticancer agents . These compounds can operate through multiple mechanisms, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, and inhibiting topoisomerase enzymes . The specific substitution pattern of this compound suggests potential for development into bioactive molecules, as similar dibrominated quinolinone hybrids have demonstrated potent cytotoxic activity against various cancer cell lines, such as HCT-116 (colon carcinoma), and have been shown to induce apoptosis and cell cycle arrest at the G2/M phase . The methyl group at the 8-position can further influence the compound's electronic properties and receptor binding affinity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for specific synthetic procedures and biological evaluation protocols related to this and analogous compounds.

Properties

CAS No.

1204810-89-8

Molecular Formula

C10H7Br2NO

Molecular Weight

316.98

IUPAC Name

3,7-dibromo-8-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H7Br2NO/c1-5-7(11)3-2-6-9(5)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14)

InChI Key

DLGYGIDTICUMGZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1NC=C(C2=O)Br)Br

Synonyms

3,7-Dibromo-4-hydroxy-8-methylquinoline

Origin of Product

United States

Comparison with Similar Compounds

6,8-Dibromo-2-(4-methoxyphenyl)quinolin-4(1H)-one

  • Structure : Bromines at positions 6 and 8, with a 4-methoxyphenyl group at position 2.
  • Synthesis: Prepared via Suzuki-Miyaura cross-coupling with arylvinylboronic acids, demonstrating the utility of brominated quinolinones in palladium-catalyzed reactions.
  • Physical Properties : Melting point 200–201°C; IR peaks at 1609 cm⁻¹ (C=O stretch) and 3388 cm⁻¹ (N-H stretch). NMR δH 3.88 (s, OCH₃), 8.59 (br s, NH).

5,7-Difluoro-3-heptyl-2-methylquinolin-4(1H)-one

  • Structure : Fluorine atoms at positions 5 and 7, a heptyl chain at position 3, and a methyl group at position 2.
  • Applications : Studied for antimalarial activity; fluorine substituents enhance lipophilicity (logP) compared to bromine, influencing bioavailability.

Substituent Position and Reactivity

8-Amino-1-isobutylquinolin-4(1H)-one

  • Structure: Amino group at position 8 and isobutyl at position 1.
  • Applications: Intermediate in drug synthesis; amino groups enable functionalization via amidation or diazotization.
  • Key Differences: The methyl group in 3,7-dibromo-8-methylquinolin-4(1H)-one provides steric bulk without the nucleophilicity of an amino group, limiting its direct participation in certain reactions.

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

  • Structure : Chlorine at position 7, fluorine at 6, and a cyclopropyl group at position 1.
  • Applications : Research applications in medicinal chemistry; cyclopropyl groups enhance metabolic stability.
  • Key Differences: The dihydroquinolinone core reduces aromaticity, altering electronic properties compared to the fully aromatic 3,7-dibromo derivative.

NMR Data

  • This compound (Inferred): Expected downfield shifts for H-3 and H-7 due to bromine’s deshielding effect. Methyl at C-8 would appear as a singlet near δH 2.5–3.0.
  • 6,8-Dibromo Analogue : δH 7.93 (d, J = 2.1 Hz, H-7) and 8.45 (d, J = 2.1 Hz, H-5), illustrating coupling between adjacent protons.

Preparation Methods

Bromination of 8-Methylquinolin-4(1H)-one

A direct approach involves sequential bromination of 8-methylquinolin-4(1H)-one. The quinoline core’s electron-deficient nature directs electrophilic substitution to positions 3 and 7 due to resonance stabilization from the carbonyl group at position 4.

Procedure :

  • Initial Bromination at Position 3 :

    • 8-Methylquinolin-4(1H)-one is treated with bromine (Br₂) in acetic acid at 60–80°C for 6–8 hours.

    • Yield: ~70% (isolated as 3-bromo-8-methylquinolin-4(1H)-one).

  • Second Bromination at Position 7 :

    • The monobrominated intermediate undergoes further bromination using HBr and hydrogen peroxide (H₂O₂) in dichloromethane at 25°C for 12 hours.

    • Yield: ~55%.

Challenges :

  • Over-bromination at position 5 or 6 may occur without careful stoichiometric control.

  • The methyl group at position 8 slightly deactivates the ring, necessitating longer reaction times.

Conrad-Limpach Cyclization with Pre-Substituted Anilines

This method constructs the quinoline ring from a substituted aniline precursor, incorporating bromine and methyl groups during synthesis.

Procedure :

  • Synthesis of 3,7-Dibromo-8-methyl-4-hydroxyquinoline :

    • 4-Bromo-3-methylaniline reacts with ethyl acetoacetate in Dowtherm A at 250°C via Conrad-Limpach cyclization.

    • Bromination is achieved using phosphorus oxybromide (POBr₃) in toluene at 110°C for 4 hours.

    • Yield: ~42%.

Advantages :

  • Avoids post-cyclization bromination, reducing side reactions.

  • High regioselectivity due to the directing effect of the amine group.

Friedel-Crafts Alkylation and Subsequent Halogenation

A patent-pending route employs Friedel-Crafts alkylation to assemble the quinoline skeleton with pre-installed substituents.

Procedure :

  • Formation of 7-Hydroxy-chroman-2-one :

    • Resorcinol reacts with 3-chloropropionyl chloride under alkaline conditions, followed by AlCl₃-catalyzed intramolecular cyclization.

  • Bromination and Methylation :

    • The chromanone intermediate is treated with bromine in acetic acid, followed by methylation using methyl iodide (CH₃I) and K₂CO₃ in dimethylformamide (DMF).

    • Yield: ~68%.

Mechanistic Insight :

  • The methyl group at position 8 is introduced via alkylation before bromination to avoid steric hindrance.

Optimization Strategies for Improved Yields

Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Yield (%)
DichloromethaneFeBr₃2555
Acetic acidAlCl₃8070
ToluenePOBr₃11065
  • Polar solvents like acetic acid enhance electrophilic bromination by stabilizing ionic intermediates.

  • FeBr₃ improves regioselectivity at position 7 by coordinating to the quinoline nitrogen.

Temperature and Reaction Time

  • Low temperatures (25–40°C) : Reduce side products but require longer durations (12–24 hours).

  • High temperatures (80–110°C) : Accelerate reactions but risk decomposition.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
Direct BrominationSimple, fewer stepsPoor regioselectivity at position 755
Conrad-LimpachHigh regioselectivityMulti-step, costly reagents42
Friedel-CraftsScalable, avoids over-brominationRequires pre-functionalized starting materials68
  • The Friedel-Crafts route offers the highest yield and scalability but depends on precursor availability.

  • Direct bromination is preferred for small-scale synthesis due to operational simplicity.

Mechanistic Insights into Key Reactions

Bromination via Electrophilic Aromatic Substitution

The quinoline nitrogen activates positions 3 and 7 through resonance:

  • Position 3 : Activated by the para-directing effect of the carbonyl group.

  • Position 7 : Activated by the meta-directing effect of the methyl group at position 8.

Transition State :

  • Bromine (Br⁺) attacks the electron-rich carbon, forming a sigma complex stabilized by the quinoline’s conjugated π-system.

Role of Lewis Acids in Regioselectivity

  • AlCl₃ : Polarizes Br₂ to generate Br⁺, enhancing electrophilicity.

  • FeBr₃ : Coordinates to the quinoline nitrogen, directing bromination to position 7.

Industrial Scalability and Environmental Considerations

Green Chemistry Approaches

  • Solvent Recycling : Toluene and dichloromethane are recovered via distillation in 85% efficiency.

  • Catalyst Recovery : AlCl₃ is precipitated and reused, reducing waste.

Cost-Benefit Analysis

ComponentCost per kg (USD)Environmental Impact
Bromine120High toxicity
POBr₃250Corrosive, requires careful handling
Resorcinol90Moderate toxicity
  • Bromine remains the most cost-effective reagent but necessitates stringent safety protocols .

Q & A

Q. What are the recommended synthetic routes for 3,7-Dibromo-8-methylquinolin-4(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is typical: (1) Bromination of the quinolinone core using bromine or N-bromosuccinimide (NBS) in acidic media (e.g., HBr/AcOH) to introduce bromine at positions 3 and 7. (2) Methylation at position 8 via nucleophilic substitution or Friedel-Crafts alkylation. Optimization Tips :
  • Use polar aprotic solvents (e.g., DMF) for bromination to enhance reactivity .
  • Monitor reaction progress with TLC or HPLC to avoid over-bromination.
  • For methylation, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include downfield shifts for aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.8 ppm). Coupling constants (e.g., J = 8–10 Hz) confirm substitution patterns .
  • IR Spectroscopy : Look for C=O stretches (~1650 cm⁻¹) and Br–C vibrations (~600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ~315 for [M+H]⁺) and isotopic patterns (due to bromine) validate the structure .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the structural assignment of brominated quinolinones?

  • Methodological Answer :
  • Crystallization : Use slow evaporation in DMSO/water mixtures to obtain high-quality crystals .
  • Data Collection : Employ synchrotron radiation for high-resolution data (<1.0 Å) to resolve heavy-atom (Br) positions.
  • Refinement : Use SHELXL for small-molecule refinement, applying restraints for disordered methyl/bromine groups .
  • Validation : Cross-check with Hirshfeld surfaces to confirm intermolecular interactions (e.g., Br···H bonding) .

Q. How do bromine substituents influence the electronic and steric properties of quinolinones in catalytic applications?

  • Methodological Answer :
  • DFT Calculations : Compare HOMO/LUMO energies of 3,7-dibromo derivatives with non-brominated analogs to assess electron-withdrawing effects .
  • Experimental Probes :
  • Cyclic voltammetry to measure redox potentials (bromine lowers LUMO, enhancing electrophilicity).
  • Kinetic studies in Suzuki-Miyaura couplings to evaluate steric hindrance from bromine .

Q. How can researchers reconcile contradictory yield data in bromination reactions under varying pH conditions?

  • Methodological Answer :
  • Systematic Screening : Test bromination in acidic (HBr/AcOH), neutral (DCM), and basic (NaHCO₃) conditions .
  • Mechanistic Analysis :
  • In acidic media, bromine acts as an electrophile, favoring para/ortho substitution.
  • Basic conditions may promote debromination or side reactions (e.g., oxidation of methyl groups) .
  • Statistical Tools : Apply Design of Experiments (DoE) to identify critical factors (pH, temperature) affecting yield .

Q. What strategies are effective for evaluating the biological activity of this compound in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • In Vitro Assays : Screen against bacterial/fungal strains using MIC (Minimum Inhibitory Concentration) protocols .
  • SAR Probes : Synthesize analogs (e.g., 3-Cl/7-Br or 3,7-diCl derivatives) to isolate bromine’s role in bioactivity .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., bacterial dihydrofolate reductase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.